molecular formula C9H8N6 B11039185 6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine

6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine

Cat. No.: B11039185
M. Wt: 200.20 g/mol
InChI Key: FOWXOIAFOATDBW-UHFFFAOYSA-N
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Description

6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo-pyrido-pyrimidine core. It has shown potential in various biological applications, particularly as an inhibitor of certain enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazole with a pyridine derivative, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as acetic acid and catalysts like acetic anhydride .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-iminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-amine stands out due to its unique structure, which allows for specific interactions with molecular targets. Its ability to inhibit CDKs with high potency makes it particularly valuable in cancer research .

Properties

Molecular Formula

C9H8N6

Molecular Weight

200.20 g/mol

IUPAC Name

10-imino-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-amine

InChI

InChI=1S/C9H8N6/c10-9-6-5-12-8-1-3-13-15(8)7(6)2-4-14(9)11/h1-5,10H,11H2

InChI Key

FOWXOIAFOATDBW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N)C2=C1N3C(=CC=N3)N=C2)N

Origin of Product

United States

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